H-D-Thr(bzl)-NH2 hcl
CAS No.: 201275-09-4
Cat. No.: VC0555512
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 201275-09-4 |
|---|---|
| Molecular Formula | C11H17ClN2O2 |
| Molecular Weight | 244.72 |
| IUPAC Name | (2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1 |
| Standard InChI Key | YIVWGOJCUBYNGK-KXNXZCPBSA-N |
| SMILES | CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl |
| Canonical SMILES | CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structure
H-D-Thr(bzl)-NH2 HCl, also known as (2R,3S)-2-Amino-3-(benzyloxy)butanamide hydrochloride, is a protected amino acid derivative with significant applications in peptide chemistry. It is characterized by a benzyloxy group attached to the hydroxyl side chain of D-threonine, with an amide group replacing the carboxyl group.
Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 201275-09-4 |
| Molecular Formula | C11H17ClN2O2 |
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | (2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride |
| Structure Date | Create: 2012-03-08, Last Modified: 2025-03-15 |
Structural Representation
The compound consists of a D-threonine backbone with a benzyl group protecting the hydroxyl side chain and an amide group instead of the carboxylic acid. The structure features two stereogenic centers in the (2R,3S) configuration, maintaining the stereochemistry of the D-threonine amino acid .
Physical and Chemical Properties
H-D-Thr(bzl)-NH2 HCl possesses specific physicochemical properties that make it valuable for chemical and biological applications, particularly in peptide synthesis.
Physical Properties
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1 |
| InChIKey | YIVWGOJCUBYNGK-KXNXZCPBSA-N |
| Canonical SMILES | CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl |
Structural Properties
The molecule contains specific functional groups that contribute to its chemical behavior:
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 5 | |
| Complexity | 203 |
Applications in Peptide Chemistry
H-D-Thr(bzl)-NH2 HCl plays a crucial role in peptide synthesis, offering advantages for creating specific peptide structures with precise control of stereochemistry.
Use in Peptide Synthesis
The compound is primarily utilized in peptide synthesis due to its protected form, which allows for selective deprotection and coupling reactions. The benzyl protecting group on the threonine side chain enables controlled reactivity during peptide formation, preventing unwanted side reactions while maintaining the desired stereochemistry.
Research Applications
As demonstrated in various research contexts, this compound is essential in:
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Synthesis of peptides with specific sequences and structures
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Development of pharmaceutical peptides
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Structure-activity relationship studies requiring precise control of amino acid side chains
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Research requiring D-amino acid incorporation into peptides
Coupling Reaction Examples
In peptide synthesis, H-D-Thr(bzl)-NH2 HCl can participate in various coupling reactions. For example, it can be coupled with activated N-protected amino acids using reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like Oxyma derivatives to form peptide bonds with minimal racemization .
Synthetic Methods and Reactions
Coupling Methods
Several peptide coupling methodologies can be employed with H-D-Thr(bzl)-NH2 HCl:
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Activation via carbodiimides (DCC, EDCI) with additives such as HOBt or Oxyma derivatives
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Active ester methods using p-nitrophenyl activated amino acids
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Mixed anhydride approaches for coupling to form larger peptides
Deprotection Strategies
Removal of the benzyl group can be achieved through:
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Catalytic hydrogenation using Pd/C
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Strong acid treatment such as HF or TFA with scavengers
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Sodium in liquid ammonia for simultaneous removal with other protecting groups
Comparisons with Related Compounds
Structural Analogues
H-D-Thr(bzl)-NH2 HCl belongs to a family of protected amino acid derivatives. Related compounds include:
| Compound | CAS Number | Key Difference |
|---|---|---|
| H-Thr(Bzl)-OH·HCl | 60856-51-1 | Contains carboxylic acid instead of amide group |
| H-L-Thr-NH2*HCl | 33209-01-7 | L-isomer without benzyl protection |
| H-D-Thr(Bzl)-OH·HCl | - | Contains carboxylic acid instead of amide group |
Stereochemical Considerations
The D-configuration of threonine in this compound is significant for specific applications where unnatural amino acid incorporation is required. This stereochemistry contributes to:
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Formation of peptides with enhanced stability against enzymatic degradation
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Creation of peptides with altered conformational preferences
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Development of peptidomimetics with improved pharmacological properties
Research Findings and Applications
Peptide Synthesis Applications
H-D-Thr(bzl)-NH2 HCl has been utilized in various research contexts, particularly in coupling reactions to form peptide bonds. Research has demonstrated that:
-
It can be effectively coupled with activated amino acids to form amide bonds with high yields
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The benzyl protection allows for orthogonal deprotection strategies in complex peptide synthesis
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The D-configuration provides resistance to common proteolytic enzymes when incorporated into peptides
Pharmaceutical Research Applications
In the pharmaceutical research field, this compound serves important functions in:
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Development of peptide-based drug candidates
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Creation of peptides with specific sequences and structures critical for pharmaceutical applications
-
Structure-activity relationship studies requiring precise control of amino acid side chains
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